molecular formula C21H16N4O2 B2397506 (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone CAS No. 321998-89-4

(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone

Cat. No. B2397506
M. Wt: 356.385
InChI Key: INSMQFTZAMHNNR-UHFFFAOYSA-N
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Description

(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP belongs to the class of pyrazolone derivatives and has been shown to exhibit a variety of biological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone' involves the reaction of 3-methylbenzoyl chloride with 3-(4-(2-pyrimidinyloxy)phenyl)-1H-pyrazole in the presence of a base to form the desired product.

Starting Materials
3-methylbenzoyl chloride, 3-(4-(2-pyrimidinyloxy)phenyl)-1H-pyrazole, Base (e.g. triethylamine)

Reaction
Add 3-(4-(2-pyrimidinyloxy)phenyl)-1H-pyrazole to a solution of 3-methylbenzoyl chloride in anhydrous dichloromethane., Add a base (e.g. triethylamine) to the reaction mixture to catalyze the reaction., Stir the reaction mixture at room temperature for several hours., Extract the product with a suitable solvent (e.g. ethyl acetate)., Purify the product by column chromatography or recrystallization.

Mechanism Of Action

The mechanism of action of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is its potential as a novel anti-inflammatory and anti-cancer agent. Additionally, (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is relatively easy to synthesize and can be obtained in high yields. However, one limitation of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone. One area of interest is the development of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone and to identify potential targets for therapeutic intervention. Finally, studies are needed to evaluate the safety and efficacy of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone in clinical trials.

Scientific Research Applications

(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has been studied for its potential applications in a variety of scientific research areas, including cancer treatment, inflammation, and neurological disorders. In particular, (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.

properties

IUPAC Name

(3-methylphenyl)-[3-(4-pyrimidin-2-yloxyphenyl)pyrazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c1-15-4-2-5-17(14-15)20(26)25-13-10-19(24-25)16-6-8-18(9-7-16)27-21-22-11-3-12-23-21/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSMQFTZAMHNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OC4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone

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